molecular formula C25H42N2O10S2 B1455309 [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid CAS No. 147650-71-3

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid

Cat. No.: B1455309
CAS No.: 147650-71-3
M. Wt: 594.7 g/mol
InChI Key: CIDIUNVZQXMGFL-AWYFWEIZSA-N
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Description

[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid (commonly known as (+)-10-camphorsulfonic acid) is a chiral bicyclic sulfonic acid derivative. Its structure features a rigid norbornane-like bicyclo[2.2.1]heptane core with a sulfonic acid group at the 1-position and a ketone at the 2-position (Figure 1). This compound is widely used as a resolving agent for chiral amines and as a counterion in pharmaceutical salts due to its strong acidity and stereochemical stability .

(2S)-Piperazine-2-carboxylic acid is a non-proteinogenic amino acid with a piperazine backbone and a carboxylic acid group. It serves as a building block in peptidomimetics and metal-organic frameworks (MOFs) due to its chelating properties and conformational flexibility .

The combination of these two compounds is rare in literature but may arise in co-crystallization or ionic liquid formulations, as seen in antiviral studies where camphorsulfonic acid derivatives enhance drug solubility and activity .

Properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16O4S.C5H10N2O2/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h2*7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9)/t2*7-,10-;4-/m110/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDIUNVZQXMGFL-AWYFWEIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN[C@@H](CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Camphor

  • The synthesis begins with camphor , a bicyclic ketone (bicyclo[2.2.1]heptan-2-one), which is commercially available or prepared via oxidation of borneol.
  • The camphor used is stereochemically pure to yield the (1S,4R) enantiomer of the camphorsulfonic acid derivative.

Sulfonation Process

  • Camphor undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the methanesulfonic acid group at the 1-position of the bicyclic ring.
  • This reaction is typically carried out under controlled temperature (0–5°C) to avoid over-sulfonation or decomposition.
  • The product formed is (1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl methanesulfonic acid, commonly known as camphorsulfonic acid (CSA).

Purification

  • The crude product is purified by recrystallization from solvents such as ethanol or water to obtain the pure acid.
  • The purity is confirmed by melting point analysis, NMR spectroscopy, and elemental analysis.

Preparation of (2S)-Piperazine-2-carboxylic Acid

Starting Material: Piperazine

  • The amino acid (2S)-piperazine-2-carboxylic acid is prepared from piperazine , a heterocyclic amine.
  • Stereoselective synthesis routes or chiral resolution methods are employed to obtain the (2S) enantiomer.

Synthetic Routes

  • One common method involves asymmetric synthesis using chiral catalysts or auxiliaries to introduce the carboxylic acid group at the 2-position.
  • Alternatively, enzymatic resolution of racemic piperazine-2-carboxylic acid can be used to isolate the (2S) enantiomer.

Purification and Characterization

  • The amino acid is purified by crystallization or chromatographic techniques.
  • Characterization includes chiral HPLC, optical rotation, and NMR spectroscopy.

Formation of the Compound [(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid

Salt Formation

  • The compound is formed by combining equimolar amounts of (1S,4R)-camphorsulfonic acid and (2S)-piperazine-2-carboxylic acid in a suitable solvent such as ethanol or methanol.
  • The mixture is stirred at room temperature or slightly elevated temperature (25–40°C) to promote salt formation.

Isolation

  • The resulting salt precipitates out or is concentrated by solvent evaporation.
  • The solid is filtered, washed with cold solvent, and dried under vacuum.

Characterization

  • The final compound is characterized by:
    • Melting point determination
    • Infrared spectroscopy (IR) to confirm sulfonic acid and carboxylic acid salt formation
    • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
    • Elemental analysis for composition verification

Summary of Preparation Conditions and Yields

Step Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Sulfonation of camphor Sulfur trioxide or chlorosulfonic acid Dichloromethane, or neat 0 to 5 75–85 Controlled addition to avoid side reactions
Purification of camphorsulfonic acid Recrystallization Ethanol, water Room temp 90–95 High purity required for salt formation
Synthesis of (2S)-piperazine-2-carboxylic acid Asymmetric synthesis or enzymatic resolution Various (aqueous or organic) Ambient to 50 60–80 Enantiomeric purity critical
Salt formation Mixing equimolar components Methanol, ethanol 25–40 85–90 Stirring until complete precipitation

Research Findings and Notes

  • The stereochemistry of both components is crucial for the formation and stability of the salt; optical purity directly influences the physicochemical properties.
  • Camphorsulfonic acid derivatives are widely used as chiral resolving agents and catalysts, which underscores the importance of their stereochemical integrity.
  • The salt formation between camphorsulfonic acid and amino acids like piperazine-2-carboxylic acid enhances solubility and crystallinity, useful for pharmaceutical applications.
  • Patent literature (e.g., WO2018104953A1) describes improved processes for related compounds involving piperazine derivatives, highlighting the relevance of optimized synthetic routes for industrial scalability.
  • Purity and yield optimization often involve fine-tuning reaction times, temperatures, and solvent systems to minimize impurities and maximize recovery.

Chemical Reactions Analysis

Types of Reactions

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : Carboxylic acid groups can be reduced to alcohols or other forms.
  • Substitution : Nucleophilic substitution reactions can occur, replacing the carboxylic acid group with other functional groups.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, chromium trioxideAcidic or basic medium
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionAmines, alcoholsBasic or acidic conditions

The compound exhibits notable biological activities:

  • Receptor Binding : It shows affinity for certain neurotransmitter receptors, potentially affecting the central nervous system.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific metabolic enzymes.

Therapeutic Applications

Antimigraine Effects
The compound has been classified as an antimigraine agent. Research indicates it may alleviate migraine symptoms by modulating neurotransmitter release and vascular responses.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Migraine Treatment
    • A study demonstrated that the compound significantly reduced the frequency and severity of migraine attacks in clinical trials involving patients with chronic migraines.
  • Neuroprotective Effects
    • Research has indicated potential neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
  • Antidepressant Properties
    • Preliminary findings suggest that it may have antidepressant-like effects in animal models, potentially linked to its interaction with serotonin receptors.

Mechanism of Action

The mechanism of action of [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of [(1S,4R)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptanyl]methanesulfonic Acid

Compound Key Structural Features Biological/Industrial Applications Key Differences
(1R,4S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptanyl methanesulfonic acid (L-(-)-Camphorsulfonic acid) Enantiomer of the target compound Resolution of chiral bases, catalysis Opposite stereochemistry at C1 and C4 reduces compatibility with specific enantiomers in resolution processes .
3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 7-Oxa bridge replaces one methyl group; piperazine carbonyl substituent Potential use in CNS-targeted drug delivery Reduced acidity (pKa ~3.5 vs. ~1.5 for camphorsulfonic acid) due to lack of sulfonic acid group .
Bicyclo[2.2.1]heptane-1-carboxylic acid (Ketopinic acid) Carboxylic acid instead of sulfonic acid; ketone at C2 Synthesis of chiral ligands Lower acidity (pKa ~4.5) limits utility in salt formation compared to sulfonic acids .

Structural Analogues of (2S)-Piperazine-2-carboxylic Acid

Compound Key Structural Features Biological/Industrial Applications Key Differences
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid Boc-protected piperazine with a ketone Intermediate in peptide synthesis Reduced conformational flexibility due to Boc protection; altered solubility in polar solvents .
4-(Methylsulfonyl)piperazine-1-carbodithioate Methylsulfonyl and dithiocarbamate groups Anticancer and antimicrobial agents Enhanced electrophilicity compared to carboxylic acid derivatives .

Physicochemical Properties

Property [(1S,4R)-Camphorsulfonic Acid] (2S)-Piperazine-2-carboxylic Acid Ketopinic Acid
Molecular Weight 232.30 g/mol 130.15 g/mol 182.22 g/mol
Melting Point 198–201°C 285–287°C (decomposes) 165–167°C
Solubility Highly soluble in water, ethanol Soluble in DMSO, sparingly in water Soluble in chloroform, ether
pKa ~1.5 (sulfonic acid) 2.1 (carboxylic acid), 9.8 (piperazine N) ~4.5 (carboxylic acid)

Stereochemical Influence on Bioactivity

The (1S,4R) configuration of camphorsulfonic acid is critical for its role in chiral resolution. Quantum chemical simulations (TD-DFT) confirm that its ECD spectra correlate strongly with experimental data, enabling precise determination of absolute configurations in resolved compounds . In contrast, the (1R,4S) enantiomer is less effective in resolving D-amino acids due to mismatched stereoelectronic effects .

Limitations and Challenges

  • Camphorsulfonic Acid : High hygroscopicity complicates storage, requiring inert atmospheres .
  • Piperazine-2-carboxylic Acid: Limited thermal stability above 150°C restricts use in high-temperature reactions .

Biological Activity

The compound [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid is a bicyclic structure known for its unique biological properties, particularly in medicinal chemistry. This compound is often associated with piperazine derivatives, which enhance its pharmacological profile. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H16O4S
  • Molecular Weight : 232.30 g/mol
  • CAS Number : 3144-16-9

The biological activity of [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid primarily involves its interaction with various biological targets:

  • Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, which may mediate its effects on the central nervous system.
  • Enzyme Inhibition : It has been noted for potential inhibition of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

1. Antimigraine Effects

This compound has been classified under antimigraine agents , highlighting its potential in treating migraine headaches. Research indicates that it may help alleviate symptoms by modulating neurotransmitter release and vascular responses.

2. Neuroprotective Properties

Studies have suggested that this compound possesses neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its efficacy in neurological applications.

3. Antimicrobial Activity

Preliminary investigations reveal that the compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.

Case Studies

Several studies have explored the biological activity of [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid:

StudyFindings
Smith et al., 2020Demonstrated significant reduction in migraine frequency in a clinical trial with 100 participantsSupports use as a viable treatment option for migraines
Johnson et al., 2021Observed neuroprotective effects in animal models of neurodegenerationSuggests potential for development in neurodegenerative therapies
Lee et al., 2023Reported antimicrobial activity against Staphylococcus aureusIndicates possible applications in infection control

Q & A

Q. What are the established synthetic pathways for [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid?

  • Methodological Answer: CSA is synthesized via sulfonation of (1S,4R)-camphor using chlorosulfonic acid, yielding a sulfonyl chloride intermediate (detected via TLC monitoring). Hydrolysis of this intermediate with aqueous NaOH produces the sulfonic acid. Recrystallization from ethanol/water (1:3 v/v) achieves >99% purity, confirmed by HPLC-UV (λ = 210 nm) and melting point analysis (198°C) .

Q. How can the stereochemical configuration of CSA be validated?

  • Methodological Answer: X-ray crystallography is the gold standard for absolute configuration confirmation. For routine analysis, compare specific rotation ([α]D²⁵ = +20.5° in H₂O) with literature values. Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol:trifluoroacetic acid = 90:10:0.1) resolves enantiomers, with retention times differing by ≥2 min .

Q. What spectroscopic techniques are optimal for characterizing (2S)-piperazine-2-carboxylic acid?

  • Methodological Answer: Use ¹³C NMR (DMSO-d₆, δ = 171.6 ppm for carboxylic acid C=O) and FTIR (ν = 1732 cm⁻¹ for C=O stretch). High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]+ at m/z 145.0974 .

Advanced Research Questions

Q. How can trace enantiomeric impurities in CSA be quantified for pharmaceutical-grade applications?

  • Methodological Answer: Chiral CE with β-cyclodextrin as a selector (30 mM borate buffer, pH 9.0) achieves baseline separation (LOD = 0.05% w/w). For validation, spike known concentrations of the (1R,4S)-enantiomer and perform linearity studies (R² > 0.999) .

Q. What experimental strategies mitigate racemization during CSA salt formation with basic APIs (e.g., Rucaparib)?

  • Methodological Answer: Control reaction pH (<3.0) and temperature (<25°C) to minimize racemization. Monitor via polarimetry and ¹H NMR (geminal methyl groups at δ = 1.02 ppm split upon racemization). Salt stoichiometry is confirmed by Job’s plot analysis .

Q. How does CSA’s sulfonic acid group influence its ionic liquid behavior in drug formulations?

  • Methodological Answer: CSA forms stable ionic liquids with hydroxychloroquine derivatives via proton transfer (confirmed by ΔpKa > 3). Characterize thermal stability via TGA (decomposition onset >200°C) and viscosity profiles (Brookfield viscometer, 25°C). Synchrotron XRD reveals hydrogen-bonding networks .

Q. What computational methods predict CSA’s solubility in mixed-solvent systems?

  • Methodological Answer: Use COSMO-RS simulations to calculate activity coefficients in ethanol/water mixtures. Validate experimentally via shake-flask method (25°C) with HPLC quantification. Hansen solubility parameters (δd = 18.2 MPa¹/², δp = 10.1 MPa¹/²) guide solvent selection .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid
Reactant of Route 2
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid

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